Furan, 2-(1H-inden-2-yl)-5-methyl-
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Overview
Description
2-(1H-INDEN-2-YL)-5-METHYLFURAN: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 1H-inden-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDEN-2-YL)-5-METHYLFURAN can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction . This reaction typically involves the coupling of a boronic acid derivative of 1H-inden-2-yl with a halogenated furan derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2-(1H-INDEN-2-YL)-5-METHYLFURAN may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDEN-2-YL)-5-METHYLFURAN undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the indenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan and indenyl derivatives.
Scientific Research Applications
2-(1H-INDEN-2-YL)-5-METHYLFURAN has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(1H-INDEN-2-YL)-5-METHYLFURAN depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Similar in structure but lacks the furan ring.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of the furan ring.
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Contains a pyrimidine ring and different functional groups.
Uniqueness
2-(1H-INDEN-2-YL)-5-METHYLFURAN is unique due to the presence of both the furan and indenyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Furan, 2-(1H-inden-2-yl)-5-methyl- is a notable member of this class, exhibiting a range of pharmacological properties. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of Furan, 2-(1H-inden-2-yl)-5-methyl- can be represented as follows:
This compound features a furan ring fused with an indene moiety, contributing to its unique biological properties.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that furan derivatives possess significant anti-inflammatory properties. A study highlighted that various natural furan derivatives exhibit regulatory effects on immune responses by modifying signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) . For instance, compounds derived from furan have shown the ability to inhibit the generation of reactive oxygen species (ROS) in human neutrophils, which is crucial for mitigating inflammation .
2. Antimicrobial Activity
Furan compounds have also been reported to exhibit antimicrobial effects. They act by selectively inhibiting microbial growth and modifying enzyme activities essential for microbial survival. This antimicrobial activity is particularly relevant in the context of developing new therapeutic agents against resistant pathogens .
3. Anticancer Properties
The anticancer potential of furan derivatives has been explored in several studies. For example, the compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications of furan derivatives can enhance their potency against specific cancer types.
Case Study 1: Anti-inflammatory Effects
A study conducted by Jih-Jung Chen et al. focused on the anti-inflammatory effects of dibenzofurans isolated from plant sources. The research demonstrated that these compounds significantly inhibited O₂ generation in human neutrophils, showcasing their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Screening
In another investigation, a series of furan derivatives were screened for their antimicrobial activity against various bacterial strains. The results indicated that certain furan derivatives exhibited potent antibacterial effects, suggesting their potential application in treating infections caused by resistant bacteria .
Case Study 3: Anticancer Activity
A recent study evaluated the anticancer effects of a synthesized furan derivative on melanoma cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Research Findings
Properties
CAS No. |
291773-42-7 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(1H-inden-2-yl)-5-methylfuran |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14(15-10)13-8-11-4-2-3-5-12(11)9-13/h2-8H,9H2,1H3 |
InChI Key |
UMIYMKGARCYKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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